molecular formula C42H46N4O16 B1196429 Sirohydrochlorin CAS No. 65207-12-7

Sirohydrochlorin

Cat. No. B1196429
CAS RN: 65207-12-7
M. Wt: 862.8 g/mol
InChI Key: AVBHZKNQGDKVEA-ZTKUHGNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirohydrochlorin is a member of isobacteriochlorins. It has a role as an Escherichia coli metabolite and a cofactor. It is a conjugate acid of a sirohydrochlorin(8-).

Scientific Research Applications

Vitamin B12 Biosynthesis Sirohydrochlorin is crucial in the biosynthesis of vitamin B12. It serves as an intermediate in the pathway leading to the formation of vitamin B12, as highlighted in the synthesis of the natural enantiomer of sirohydrochlorin and its octamethyl ester (Block et al., 1985). Additionally, incorporation experiments with labeled sirohydrochlorin demonstrate its role in the liberation of acetic acid during ring contraction to the corrin macrocycle of vitamin B12 (Battersby et al., 1981).

Factor F430 Biosynthesis in Methanogenic Bacteria Sirohydrochlorin is metabolized by cell-free extracts of Methanobacterium thermoautotrophicum to factor F430, indicating its role as an intermediate in the biosynthesis of this nickel-containing coenzyme (Mucha et al., 1985).

Sulfite Reduction and Enzymatic Activity Sirohydrochlorin chromophore prepared from desulfoviridin catalyzed the reduction of sulfite to sulfide and thiosulfate, indicating its catalytic activity in sulfite reduction (Seki & Ishimoto, 1979).

Sirohaem Biosynthesis Sirohaem synthesis involves sirohydrochlorin as an intermediate. The biosynthesis process of sirohaem includes the dehydrogenation of precorrin-2 to generate sirohydrochlorin, followed by ferrochelation to yield sirohaem (Schubert et al., 2002). This process is essential for the assimilation of sulfur and nitrogen into living systems.

properties

CAS RN

65207-12-7

Product Name

Sirohydrochlorin

Molecular Formula

C42H46N4O16

Molecular Weight

862.8 g/mol

IUPAC Name

3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t23-,24-,41+,42+/m1/s1

InChI Key

AVBHZKNQGDKVEA-ZTKUHGNGSA-N

Isomeric SMILES

C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O

SMILES

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O

Canonical SMILES

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O

synonyms

sirohydrochlorin

Origin of Product

United States

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